3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a]benzimidazole
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Overview
Description
3-[(2-Phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole is a heterocyclic compound that contains a triazole ring fused with a benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole typically involves the reaction of 2-phenoxyethyl bromide with 3-mercapto-1,2,4-triazole under basic conditions to form the intermediate 3-[(2-phenoxyethyl)sulfanyl]-1,2,4-triazole. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division.
Pathways: Inhibition of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer agent containing a triazole ring.
Flupoxam: An herbicide containing a triazole ring.
Uniqueness
3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole is unique due to its specific combination of a triazole ring fused with a benzimidazole ring and the presence of a phenoxyethylsulfanyl group
Properties
Molecular Formula |
C16H14N4OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-phenoxyethylsulfanyl)-3H-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C16H14N4OS/c1-2-6-12(7-3-1)21-10-11-22-16-19-18-15-17-13-8-4-5-9-14(13)20(15)16/h1-9H,10-11H2,(H,17,18) |
InChI Key |
ASHABBIKJHWPON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NNC3=NC4=CC=CC=C4N32 |
Origin of Product |
United States |
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